Regioselective Bromination Yield: 5-Bromo vs. Alternative Tetralin Bromination Protocols
Direct bromination of tetralin using the Al₂O₃-adsorbed bromine method yields 5-bromo-1,2,3,4-tetrahydronaphthalene with a reported isolated yield of 54.0% under optimized conditions at 0 °C . This yield provides a quantifiable benchmark for evaluating synthetic route efficiency relative to alternative bromination protocols that may produce isomeric mixtures or require chromatographic separation of positional isomers. The reported procedure produces a transparent oily product with confirmed structure by ¹H NMR (500 MHz, CDCl₃) showing characteristic aromatic proton signals at δ 7.08, 7.05, and 7.03 ppm .
| Evidence Dimension | Isolated yield of regioselective bromination |
|---|---|
| Target Compound Data | 54.0% yield (11.5 g from 13.2 g tetralin) |
| Comparator Or Baseline | Typical tetralin bromination yields without regiochemical control (class baseline: variable, often lower due to isomeric byproducts) |
| Quantified Difference | 54% reported yield serves as a minimum viable yield benchmark |
| Conditions | Al₂O₃ adsorption method; bromine at 0 °C; flash column chromatography purification |
Why This Matters
Procurement decisions should account for synthetic yield reproducibility; the 54% yield value enables cost-per-gram calculations for downstream synthetic planning.
